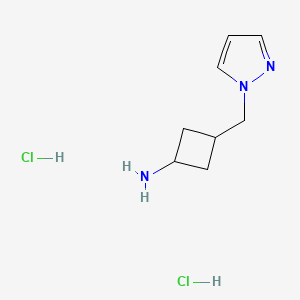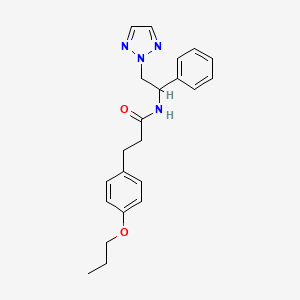
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide is a complex organic compound featuring a triazole ring fused with a phenyl group and a propoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition reaction, where an azide and an alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The phenyl and propoxyphenyl groups can be oxidized to form corresponding hydroxyl or carboxyl derivatives.
Reduction: The triazole ring can be reduced to form a corresponding amine derivative.
Substitution: Various substituents can be introduced at different positions on the triazole ring or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives of the phenyl and propoxyphenyl groups.
Reduction: Amine derivatives of the triazole ring.
Substitution: Various substituted triazoles and phenyl derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials.
Biology: The biological activity of triazole derivatives is well-documented, with applications in antimicrobial, antifungal, and anticancer research. This compound, in particular, has shown potential in inhibiting the growth of various pathogens and cancer cells.
Medicine: In the medical field, triazole derivatives are explored for their therapeutic potential. They are used in the development of drugs targeting a range of diseases, including infections and cancers. The specific compound may be investigated for its efficacy in treating specific conditions.
Industry: In the industrial sector, triazole derivatives are used in the production of polymers, coatings, and other materials. Their ability to act as corrosion inhibitors and UV stabilizers makes them valuable in various applications.
作用机制
The mechanism by which N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, disrupting their normal function. The phenyl and propoxyphenyl groups may enhance the compound's ability to penetrate cell membranes and reach its target sites.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in critical biological processes, such as DNA replication and cell division.
Receptors: It may bind to receptors on the surface of cells, triggering or inhibiting signaling pathways.
相似化合物的比较
2-(2H-1,2,3-triazol-2-yl)benzoic acid
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
3-(4-propoxyphenyl)propanoic acid
Uniqueness: N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-propoxyphenyl)propanamide stands out due to its unique combination of functional groups, which contribute to its distinct biological and chemical properties. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-(4-propoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-16-28-20-11-8-18(9-12-20)10-13-22(27)25-21(17-26-23-14-15-24-26)19-6-4-3-5-7-19/h3-9,11-12,14-15,21H,2,10,13,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWQOFOZIHJPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)
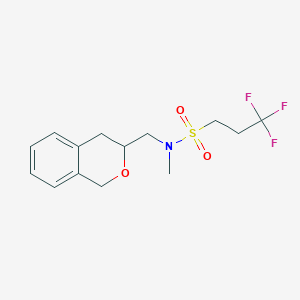
![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)
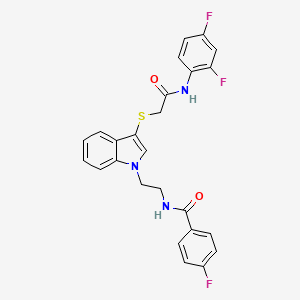
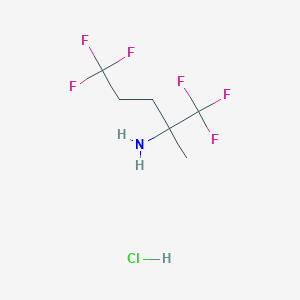
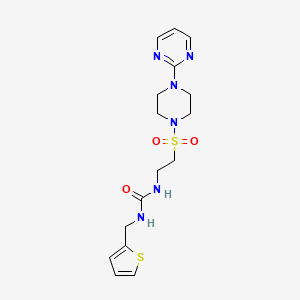
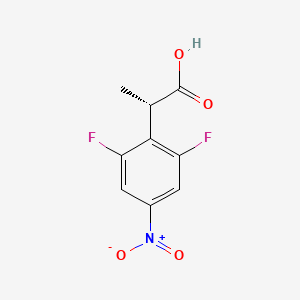
![1-{4-Methyl-2-[(pyridin-2-yl)amino]-1,3-thiazol-5-yl}ethan-1-one hydrochloride](/img/structure/B2706959.png)

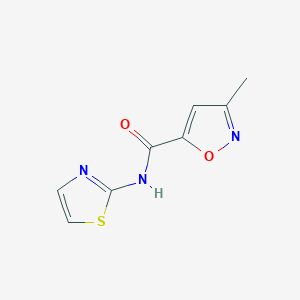
![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)
